N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihyd ro-1H-3-pyrrolylamino)benzamide
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Overview
Description
N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 4-acetylphenylamine with benzoyl chloride under basic conditions to form the benzamide core.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N1-(4-acetylphenyl)-4-(1-benzyl-2,5-dihydro-1H-3-pyrrolylamino)benzamide: Lacks the chlorine atom.
N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide: Similar structure but with different substituents.
Uniqueness
The presence of the chlorine atom and the specific arrangement of functional groups in N1-(4-acetylphenyl)-4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)benzamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O4/c1-16(31)18-7-11-21(12-8-18)29-24(32)19-9-13-20(14-10-19)28-23-22(27)25(33)30(26(23)34)15-17-5-3-2-4-6-17/h2-14,28H,15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDTXUFAFBUXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C(=O)N(C3=O)CC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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